molecular formula C21H17FN4OS3 B3413504 N-[(4-fluorophenyl)methyl]-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide CAS No. 946237-32-7

N-[(4-fluorophenyl)methyl]-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide

Cat. No.: B3413504
CAS No.: 946237-32-7
M. Wt: 456.6 g/mol
InChI Key: ATOMPVSQZIURNT-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a complex organic compound that features a combination of fluorophenyl, thiophene, thiazole, and pyridazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide typically involves multi-step organic synthesis. The process may start with the preparation of intermediate compounds such as 4-fluorobenzylamine, 4-methyl-2-(thiophen-2-yl)-1,3-thiazole, and 6-(pyridazin-3-ylthio)acetamide. These intermediates are then subjected to coupling reactions under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups attached to the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

Chemistry

In chemistry, N-[(4-fluorophenyl)methyl]-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential therapeutic properties. The presence of multiple aromatic rings and heterocycles suggests that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its complex structure allows for the fine-tuning of these properties through chemical modifications.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple aromatic rings and heterocycles suggests that it could form π-π interactions, hydrogen bonds, and other non-covalent interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(4-fluorophenyl)methyl]-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide include other heterocyclic compounds with aromatic rings, such as:

Uniqueness

What sets this compound apart is its unique combination of fluorophenyl, thiophene, thiazole, and pyridazine moieties. This combination provides a distinct set of chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4OS3/c1-13-20(30-21(24-13)17-3-2-10-28-17)16-8-9-19(26-25-16)29-12-18(27)23-11-14-4-6-15(22)7-5-14/h2-10H,11-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATOMPVSQZIURNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-fluorophenyl)methyl]-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-[(4-fluorophenyl)methyl]-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-[(4-fluorophenyl)methyl]-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-[(4-fluorophenyl)methyl]-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-[(4-fluorophenyl)methyl]-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-[(4-fluorophenyl)methyl]-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide

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